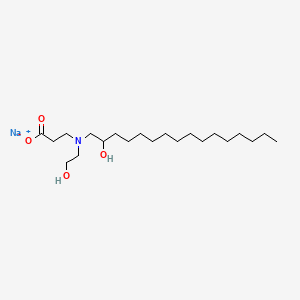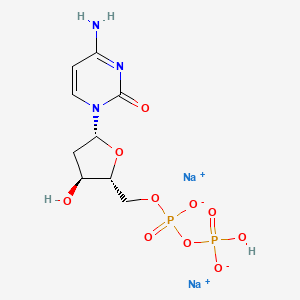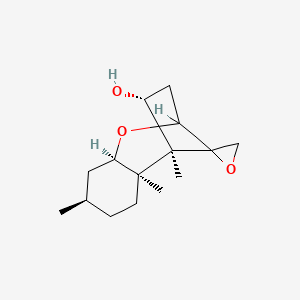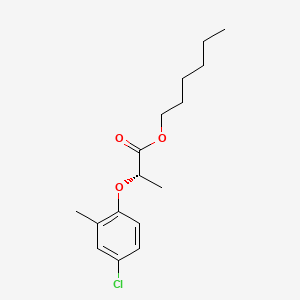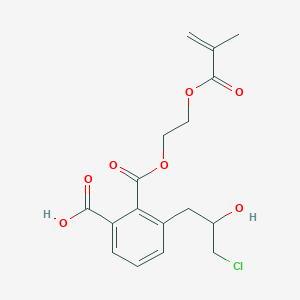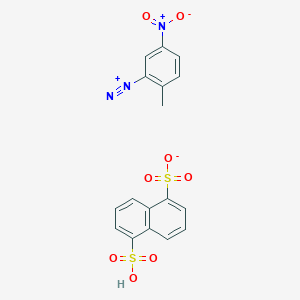
2-methyl-5-nitrobenzenediazonium;5-sulfonaphthalene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-5-nitrobenzenediazonium;5-sulfonaphthalene-1-sulfonate is a complex organic compound with the molecular formula C17H13N3NaO8S2+. It is also known by various synonyms such as Diazole Red Zh and Diazol Scarlet Zh . This compound is characterized by its diazonium group, which is a functional group consisting of a nitrogen-nitrogen triple bond attached to an aromatic ring. The presence of sulfonate groups enhances its solubility in water, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-nitrobenzenediazonium;5-sulfonaphthalene-1-sulfonate typically involves the diazotization of 2-methyl-5-nitroaniline followed by coupling with 5-sulfonaphthalene-1-sulfonate. The diazotization process requires the use of nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures to stabilize the diazonium ion .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby improving the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-nitrobenzenediazonium;5-sulfonaphthalene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and amines.
Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., NaCl), hydroxides (e.g., NaOH), and amines (e.g., aniline). These reactions are typically carried out in aqueous or alcoholic solutions at moderate temperatures.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners. The reactions are usually conducted in acidic or neutral media.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., Pd/C) or chemical reductants like sodium dithionite are employed.
Major Products Formed
Substitution Reactions: Products include halogenated, hydroxylated, or aminated derivatives of the original compound.
Coupling Reactions: Azo compounds are the primary products.
Reduction Reactions: The major product is the corresponding amine.
Scientific Research Applications
2-methyl-5-nitrobenzenediazonium;5-sulfonaphthalene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of azo dyes.
Biology: The compound is employed in staining techniques for microscopy, aiding in the visualization of biological specimens.
Mechanism of Action
The mechanism of action of 2-methyl-5-nitrobenzenediazonium;5-sulfonaphthalene-1-sulfonate involves its diazonium group, which is highly reactive and can form covalent bonds with nucleophiles. This reactivity is harnessed in coupling reactions to form azo compounds. The nitro group can undergo reduction to form amines, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4-nitrobenzenediazonium;5-sulfonaphthalene-1-sulfonate: Similar in structure but with a methoxy group instead of a methyl group.
Sulfonimidates: These compounds also contain sulfonate groups and are used in similar applications.
Uniqueness
2-methyl-5-nitrobenzenediazonium;5-sulfonaphthalene-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct reactivity and solubility properties. This makes it particularly useful in the synthesis of azo dyes and other bioactive compounds .
Properties
CAS No. |
49735-69-5 |
|---|---|
Molecular Formula |
C10H7O6S2.C7H6N3O2 C17H13N3O8S2 |
Molecular Weight |
451.4 g/mol |
IUPAC Name |
2-methyl-5-nitrobenzenediazonium;5-sulfonaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H8O6S2.C7H6N3O2/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;1-5-2-3-6(10(11)12)4-7(5)9-8/h1-6H,(H,11,12,13)(H,14,15,16);2-4H,1H3/q;+1/p-1 |
InChI Key |
FRJDQOUNVXFENF-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])[N+]#N.C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


